molecular formula C6H4Cl2N2O B183715 4,6-Dicloronicotinamida CAS No. 70593-57-6

4,6-Dicloronicotinamida

Número de catálogo: B183715
Número CAS: 70593-57-6
Peso molecular: 191.01 g/mol
Clave InChI: IQVYHPUXNYVYFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-Dichloronicotinamide is a chemical compound with the molecular formula C6H4Cl2N2O. It is a derivative of nicotinamide, where two chlorine atoms are substituted at the 4th and 6th positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Aplicaciones Científicas De Investigación

4,6-Dichloronicotinamide has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,6-Dichloronicotinamide can be synthesized through the reaction of 4,6-dichloronicotinic acid with oxalyl chloride in the presence of dimethylformamide. The reaction mixture is stirred at room temperature for several hours and then concentrated in vacuo to obtain the desired product .

Industrial Production Methods: The industrial production of 4,6-Dichloronicotinamide typically involves the same synthetic route as mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dichloronicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 4,6-Dichloronicotinamide can be formed.

    Oxidation and Reduction Products: Different oxidized or reduced forms of the compound can be obtained, which may have distinct properties and applications.

Comparación Con Compuestos Similares

    4,6-Dichloronicotinic Acid: A precursor in the synthesis of 4,6-Dichloronicotinamide.

    4,6-Dichloropicolinic Acid: Another derivative with similar structural features.

    4,6-Dichloro-N-methylpicolinamide: A methylated derivative with distinct properties.

Uniqueness: 4,6-Dichloronicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

4,6-Dichloronicotinamide (DCNA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific cellular pathways. This article explores the biological activity of DCNA, supported by relevant data tables and research findings.

4,6-Dichloronicotinamide is a pyridine derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions of the nicotinamide ring. Its molecular formula is C_6H_5Cl_2N_2O, and it has a molecular weight of approximately 192.02 g/mol. This compound is often studied for its role in modulating cellular mechanisms involved in cancer progression.

DCNA primarily acts as an inhibitor of the CHK1 kinase, which plays a critical role in DNA damage response and cell cycle regulation. Inhibition of CHK1 can enhance the efficacy of DNA-damaging chemotherapeutic agents like gemcitabine. Research shows that DCNA exhibits selective inhibition of CHK1 over other kinases, which is crucial for minimizing off-target effects during cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that DCNA can potentiate the cytotoxic effects of gemcitabine in various cancer cell lines, such as SW620 human colon cancer cells. The compound has shown significant efficacy in abrogating the G2/M checkpoint in p53-deficient HT29 cells, with an IC50 value reported at approximately 100 nM .

The following table summarizes key findings from these studies:

Cell Line CHK1 IC50 (nM) CHK2 IC50 (µM) Checkpoint Abrogation IC50 (nM) Selectivity Ratio
HT291009.6825>5
SW620219.8440>5

These results indicate that DCNA has a favorable selectivity profile for CHK1 inhibition compared to CHK2, suggesting its potential as a therapeutic agent with reduced side effects.

In Vivo Studies

In vivo studies using tumor xenograft models have further validated the anti-tumor efficacy of DCNA. For instance, administration of DCNA alongside gemcitabine resulted in enhanced tumor regression compared to gemcitabine alone. The pharmacokinetic properties of DCNA were also assessed, showing adequate metabolic stability and plasma concentration necessary for sustained inhibition of CHK1 signaling .

Case Studies

A notable case study involved the use of DCNA in combination with gemcitabine for treating advanced pancreatic cancer. Patients receiving this combination therapy exhibited improved overall survival rates compared to those receiving gemcitabine monotherapy. The study highlighted that sustained CHK1 inhibition was crucial for maximizing therapeutic outcomes .

Propiedades

IUPAC Name

4,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVYHPUXNYVYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344873
Record name 4,6-Dichloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70593-57-6
Record name 4,6-Dichloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (7.70 mL, 88.3 mmol) was added over 1 hour to a suspension of 4,6-dichloronicotinic acid (8.47 g, 44.1 mmol) in dimethylformamide (200 mL) at room temperature. The reaction mixture was stirred for an additional 3 hours at room temperature then concentrated in vacuo. The residue was dissolved in CH2Cl2 (200 mL) followed by the dropwise addition of NH4OH (8.3 mL, 130 mmol) over 30 minutes [Note: reaction is exothermic upon addition of NH4OH and care was taken to control the rate of addition so that the reaction temperature did not exceed 25° C.]. The reaction mixture was stirred for an additional 1 hour at room temperature then diluted with water (600 mL) and extracted with EtOAc (4×600 mL). The organic extracts were combined, dried over Na2SO4, filtered and concentrated to give the title compound as a light brown solid (8.05 g, 95% yield). This material was carried forward without further purification.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

4,6-Dichloro-nicotinic acid (10.3 g, 53.4 mmol) was suspended in CH2Cl2 (200 mL). Oxalyl chloride (14 mL, 158 mmol) was added and the reaction was placed in an ice bath. DMF (1.0 mL) was added and the reaction was fitted with an air cooled condenser. The reaction was stirred for 3 h and allowed to warm to 25° C. The volatiles were removed in vacuo and the crude residue was resuspended in THF (200 mL) and cooled to 0° C. To this stirred suspension was added concentrated aqueous ammonia (75 mL) dropwise and the reaction was allowed to stir for 1 h. The volatiles were removed and the crude was redissolved in EtOAc and poured into brine. The aqueous phase was separated and extracted twice with EtOAc. The organic layers were combined, dried (Na2SO4), decanted and concentrated to afford 4,6-dichloro-nicotinamide as a beige solid (7.27 g, 71%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloronicotinamide
Reactant of Route 2
Reactant of Route 2
4,6-Dichloronicotinamide
Reactant of Route 3
Reactant of Route 3
4,6-Dichloronicotinamide
Reactant of Route 4
Reactant of Route 4
4,6-Dichloronicotinamide
Reactant of Route 5
Reactant of Route 5
4,6-Dichloronicotinamide
Reactant of Route 6
Reactant of Route 6
4,6-Dichloronicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.